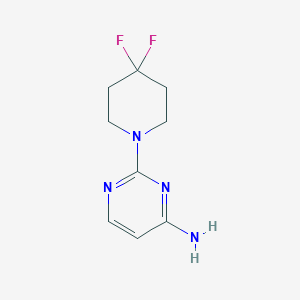
2-(4,4-Difluoropiperidin-1-yl)-pyrimidin-4-ylamine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-(4,4-Difluoropiperidin-1-yl)-pyrimidin-4-ylamine typically involves the condensation reaction between 4,4-Difluoropiperidine and 3-chloropyridin-2-amine in the presence of a suitable catalyst. The product can be further purified by recrystallization from suitable solvents.Molecular Structure Analysis
The molecular formula of 2-(4,4-Difluoropiperidin-1-yl)-pyrimidin-4-ylamine is C10H13F2N3 . The InChI code isInChI=1S/C10H13F2N3/c11-10(12)3-6-15(7-4-10)9-8(13)2-1-5-14-9/h1-2,5H,3-4,6-7,13H2 . The molecular weight is 213.23 g/mol .
Applications De Recherche Scientifique
Histamine H4 Receptor Ligands : A study by Altenbach et al. (2008) explored the synthesis of a series of 2-aminopyrimidines as ligands for the histamine H4 receptor. This research is significant as it revealed the anti-inflammatory and antinociceptive activities of certain compounds in this class, highlighting their potential in pain management (Altenbach et al., 2008).
Cyclin-Dependent Kinase Inhibitors : Wang et al. (2004) conducted research on 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives as inhibitors of cyclin-dependent kinase-2 (CDK2), a key regulator in cell cycle control. The study provided insights into the molecular design and biological activity of these compounds (Wang et al., 2004).
Antimicrobial Activities : Chundawat et al. (2014) synthesized fluorine-containing 4-benzofuran-2-yl-6-phenyl-pyrimidin-2-ylamines and evaluated their in vitro antibacterial and antifungal activities. Some synthesized compounds exhibited significant antimicrobial properties (Chundawat et al., 2014).
Cholinesterase and Aβ-Aggregation Inhibitors : Mohamed et al. (2011) focused on the synthesis of 2,4-disubstituted pyrimidines as dual inhibitors of cholinesterase and amyloid-β (Aβ)-aggregation, relevant in Alzheimer's disease research (Mohamed et al., 2011).
Positive Allosteric Modulators of the mGlu4 Receptor : East et al. (2010) identified 4-((E)-styryl)-pyrimidin-2-ylamine as a positive allosteric modulator of the metabotropic glutamate receptor subtype 4, with potential implications in treating motor dysfunction (East et al., 2010).
P2X7 Antagonists : Rech et al. (2016) described the synthesis and preclinical characterization of a series of P2X7 antagonists, with one lead compound demonstrating potential in reducing IL-1β release in a mouse model, a key factor in inflammatory processes (Rech et al., 2016).
Propriétés
IUPAC Name |
2-(4,4-difluoropiperidin-1-yl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2N4/c10-9(11)2-5-15(6-3-9)8-13-4-1-7(12)14-8/h1,4H,2-3,5-6H2,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGCGZBONOSAHLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C2=NC=CC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,4-Difluoropiperidin-1-yl)-pyrimidin-4-ylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



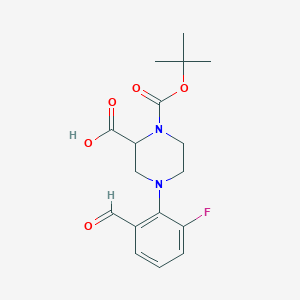
![1-[(3-Bromophenyl)methyl]-4-fluoropiperidine](/img/structure/B1415830.png)
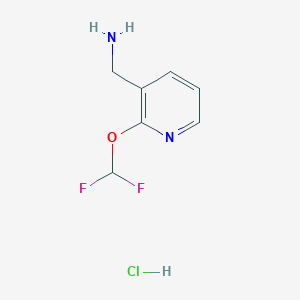
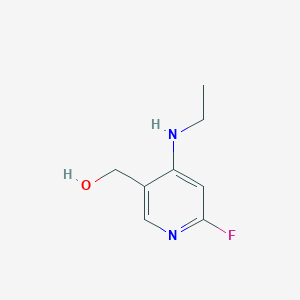
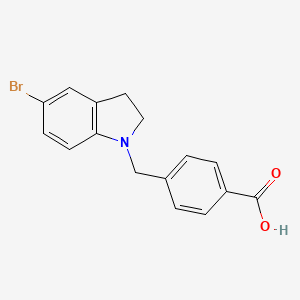
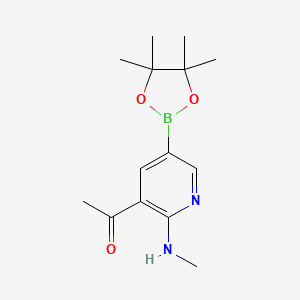
![(R)-N-[1-(5-Fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B1415841.png)
![7,8-Dihydro-7,7-dimethyl-5H-pyrido[3,2-b]indol-9(6H)-one](/img/structure/B1415843.png)
![2-(tert-Butyl) 3a,6a-dimethyl dihydropyrrolo[3,4-c]pyrrole-2,3a,6a(1H,3H,4H)-tricarboxylate](/img/structure/B1415844.png)


![1-[(5-Bromothiophen-2-yl)methyl]-3-fluoropyrrolidine](/img/structure/B1415848.png)

